![molecular formula C3H5BF3KO B1403961 Potassium trifluoro(oxetan-3-yl)borate CAS No. 1430219-76-3](/img/structure/B1403961.png)
Potassium trifluoro(oxetan-3-yl)borate
Overview
Description
Potassium trifluoro(oxetan-3-yl)borate is a highly stable organoboron derivative . It is a solid substance with a molecular weight of 163.98 . Its CAS number is 1430219-76-3 .
Synthesis Analysis
This compound has shown interesting reactivity, not only through the intermediate formation of difluoroboranes, but also in transmetallation reactions with transition metals .Molecular Structure Analysis
The molecular formula of this compound is C3H5BF3KO . For more detailed structural information, it would be necessary to refer to specific studies or use computational chemistry software.Chemical Reactions Analysis
This compound has been found to exhibit interesting reactivity in the formation of difluoroboranes and in transmetallation reactions with transition metals .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .Scientific Research Applications
Organoboron Derivatives in Organic Chemistry
Potassium trifluoro(organo)borates, a category including Potassium trifluoro(oxetan-3-yl)borate, are highly stable organoboron derivatives. They have emerged as promising alternatives to other organoboron reagents in organic chemistry. These compounds show interesting reactivity in several ways, such as through the formation of difluoroboranes and in transmetallation reactions with transition metals. They are more reactive than boronic acids or esters in many reactions, making them valuable in the preparation and reactivity of ate complexes (Darses & Genêt, 2003).
Role in Alanine Derivatives Formation
Potassium trifluoro(organo)borates, including this compound, can react with various dehydroamino esters. Catalyzed by rhodium complexes, they enable the formation of alanine derivatives bearing a variety of amino protecting groups with good to high yields. This showcases their utility in synthesizing specific amino acid derivatives (Navarre, Darses, & Genêt, 2004).
Applications in Rhodium-Catalyzed Reactions
In rhodium-catalyzed reactions, these borates, including this compound, are employed for efficient and enantioselective conjugate additions to α,β-unsaturated esters. The process yields Michael adducts with high yields and enantiomeric excesses, demonstrating their effectiveness in asymmetric synthesis (Navarre, Pucheault, Darses, & Genêt, 2005).
Synthesis and Structural Analysis of Lanthanide Complexes
This compound contributes to the synthesis and structural analysis of lanthanide(III) complexes. This includes the study of ligands like potassium tris[3-{(4-tbutyl)-pyrid-2-yl}-pyrazol-1-yl]hydroborate (KTpBuPy) and potassium bis[3-(2-pyridyl)-5-(methoxymethyl)pyrazol-1-yl]-dihydroborate (KBp(COC)Py), which have applications in the field of coordination chemistry and materials science (Bell, Motson, Jeffery, McCleverty, & Ward, 2001).
Chiral Rhodium(I) Catalysis
This compound is involved in chiral rhodium(I) catalysis for producing β-arylamides. This reaction leads to Michael adducts with high yields and enantiomeric excesses, illustrating its role in producing chiral compounds (Pucheault, Michaut, Darses, & Genêt, 2004).
Nucleophilic Trifluoromethylation
In nucleophilic trifluoromethylation, Potassium trialkoxy(trifluoromethyl)borates, a group that includes this compound, act as reagents. They are used for trifluoromethylation of non-enolizable aldehydes and N-tosylimines, leading to CF3-substituted alcohols and N-tosylamines (Levin, Dilman, Belyakov, Struchkova, & Tartakovsky, 2011).
Cross-Coupling Reactions
These borates are also significant in cross-coupling reactions with aryl and 1-alkenyl trifluoromethanesulfonates, producing arenes or alkenes in high yield. This demonstrates their stability and usefulness in synthetic organic chemistry (Molander & Ito, 2001).
Safety and Hazards
Potassium trifluoro(oxetan-3-yl)borate is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mechanism of Action
Target of Action
Potassium trifluoro(oxetan-3-yl)borate is an organometallic salt compound . It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are the reactants in the organic reactions it catalyzes .
Mode of Action
The compound acts as a catalyst, accelerating the rate of organic reactions . It does this by reducing the activation energy required for the reaction to proceed . The exact mode of action can vary depending on the specific reaction it is catalyzing .
Biochemical Pathways
This compound is involved in various organic reactions, such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes . The affected pathways and their downstream effects would depend on the specific reactions that the compound is catalyzing .
Pharmacokinetics
Its impact on bioavailability would be more pertinent in the context of the reactants and products in the reactions it catalyzes .
Result of Action
The result of the compound’s action is the acceleration of the organic reactions it catalyzes . This leads to a more efficient production of the desired products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is soluble in most organic solvents but insoluble in nonpolar solvents . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . These factors can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
potassium;trifluoro(oxetan-3-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3O.K/c5-4(6,7)3-1-8-2-3;/h3H,1-2H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUDQUWROSMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1COC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1430219-76-3 | |
Record name | Borate(1-), trifluoro-3-oxetanyl-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1430219-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(oxetan-3-yl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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